2-Amino-1H-benzo[d]imidazole-1-carboximidamide
CAS No.:
Cat. No.: VC17195469
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N5 |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 2-aminobenzimidazole-1-carboximidamide |
| Standard InChI | InChI=1S/C8H9N5/c9-7(10)13-6-4-2-1-3-5(6)12-8(13)11/h1-4H,(H3,9,10)(H2,11,12) |
| Standard InChI Key | JXCCGUOZDMMDDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2C(=N)N)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzimidazole backbone, a bicyclic system comprising fused benzene and imidazole rings. The "1H" designation indicates that the imidazole nitrogen at position 1 bears a hydrogen atom, while the amino group () and carboximidamide group () are attached at positions 2 and 1, respectively. This substitution pattern enhances its ability to participate in hydrogen bonding and π-π interactions, critical for binding to biological targets.
The IUPAC name, 2-aminobenzimidazole-1-carboximidamide, reflects its functional group arrangement. Quantum mechanical calculations predict a planar geometry for the benzimidazole core, with the carboximidamide group adopting a conformation that maximizes resonance stabilization.
Physicochemical Properties
While experimental data specific to this compound remain limited, analogies to structurally related benzimidazoles provide insights. For instance, 1H-benzimidazole-2-carbonitrile (CAS 6868-37-7) exhibits a density of 1.33 g/cm³ and a boiling point of 347°C . Similarly, 2-amino-1H-benzo[d]imidazol-5-ol (PubChem CID 162636) has a molecular weight of 149.15 g/mol and a solubility profile favoring polar solvents . Extrapolating these trends, 2-amino-1H-benzo[d]imidazole-1-carboximidamide likely demonstrates moderate aqueous solubility and thermal stability, making it suitable for in vitro assays.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 175.19 g/mol | |
| Predicted Density | ~1.3–1.4 g/cm³ | |
| Boiling Point | >300°C (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-amino-1H-benzo[d]imidazole-1-carboximidamide typically involves multistep reactions starting from benzoic acid derivatives or amidines. A representative route includes:
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Cyclization: Condensation of o-phenylenediamine with formic acid or thiourea derivatives to form the benzimidazole core .
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Functionalization: Introduction of the carboximidamide group via nucleophilic substitution or coupling reactions.
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Amination: Direct amination at position 2 using ammonia or protected amine reagents .
Key reaction parameters include the use of polar aprotic solvents (e.g., dimethyl sulfoxide), copper(I) bromide as a catalyst, and temperatures ranging from 80–120°C. Recent advances in flow chemistry have improved yields (>70%) and reduced side-product formation .
Purification and Characterization
Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Structural confirmation relies on spectroscopic techniques:
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NMR: -NMR spectra show characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 4.5–5.5 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 175.19.
Biological Activities and Mechanisms
Enzyme Inhibition
Benzimidazole derivatives are renowned for their enzyme inhibitory properties. 2-Amino-1H-benzo[d]imidazole-1-carboximidamide demonstrates potent activity against α-glucosidase (IC₅₀: 0.64 ± 0.05 μM), a target for diabetes management . Docking studies reveal that the carboximidamide group forms hydrogen bonds with catalytic residues (Asp349 and Arg315) in the enzyme’s active site . Additionally, preliminary data suggest inhibition of serine proteases like thrombin and factor Xa, implicated in coagulation disorders .
Anti-Inflammatory Effects
Structurally related 2-substituted benzimidazoles exhibit COX-2 selectivity (IC₅₀: 1.2 μM), surpassing diclofenac in carrageenan-induced edema assays . While direct evidence for 2-amino-1H-benzo[d]imidazole-1-carboximidamide is lacking, its carboximidamide moiety may enhance interactions with prostaglandin synthases.
Applications and Future Directions
Therapeutic Development
The compound’s multifunctional profile positions it as a lead candidate for:
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Antidiabetic Agents: α-Glucosidase inhibition with improved selectivity over acarbose .
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Anticoagulants: Oral alternatives to warfarin targeting factor Xa .
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Oncology: Combination therapies with checkpoint inhibitors to overcome drug resistance.
Challenges and Innovations
Current limitations include poor bioavailability and metabolic instability. Prodrug strategies (e.g., esterification of the carboximidamide group) and nanoparticle-based delivery systems are under investigation. Advances in CRISPR screening may identify novel targets, accelerating structure-activity relationship (SAR) studies.
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